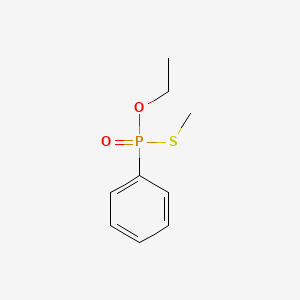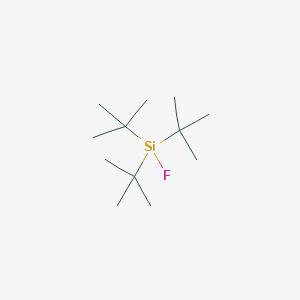
Tri-tert-butyl(fluoro)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butyl(fluoro)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and one fluorine atom attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri-tert-butyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with silicon tetrafluoride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
3(CH3)3CLi+SiF4→(CH3)3CSiF+3LiF
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of specialized equipment to handle reactive intermediates and maintain an inert atmosphere is crucial for efficient and safe production.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butyl(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as alkoxides or amines.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in polar solvents.
Reduction: Hydrosilanes or metal hydrides in the presence of catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products
Substitution: Formation of tert-butyl-substituted silanes.
Reduction: Formation of silanes with hydrogen or other substituents.
Oxidation: Formation of silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Tri-tert-butyl(fluoro)silane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing tert-butyl groups into organic molecules.
Materials Science: Employed in the synthesis of silicon-based materials with unique properties.
Catalysis: Acts as a precursor for catalysts used in various chemical reactions.
Biology and Medicine:
Wirkmechanismus
The mechanism by which tri-tert-butyl(fluoro)silane exerts its effects involves the reactivity of the silicon-fluorine bond. The bond can undergo nucleophilic substitution, leading to the formation of new silicon-containing compounds. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Similar in structure but with ethyl groups instead of tert-butyl groups.
Trimethylsilane: Contains methyl groups instead of tert-butyl groups.
Tri-tert-butylchlorosilane: Similar but with a chlorine atom instead of fluorine.
Uniqueness
Tri-tert-butyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its chlorine or hydrogen analogs. The tert-butyl groups also provide significant steric hindrance, affecting the compound’s behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
56348-27-7 |
|---|---|
Molekularformel |
C12H27FSi |
Molekulargewicht |
218.43 g/mol |
IUPAC-Name |
tritert-butyl(fluoro)silane |
InChI |
InChI=1S/C12H27FSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |
InChI-Schlüssel |
NVCWINRAUPYMBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



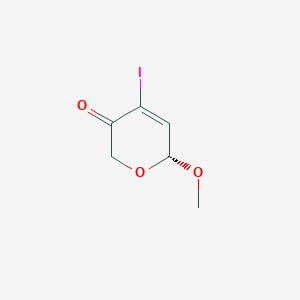
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
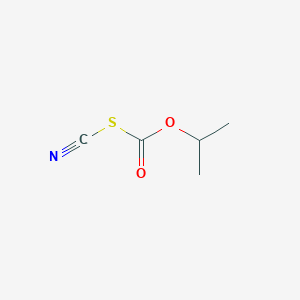
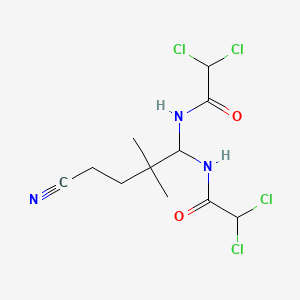

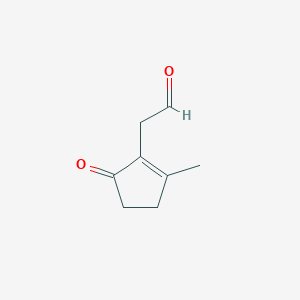
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
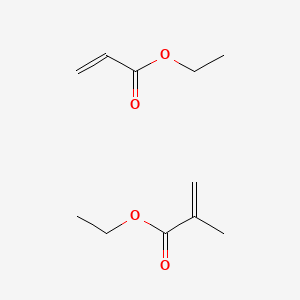
![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)
